Hepcidin Antagonist-1 In Vitro Potency Comparison: Direct Antagonism Versus Alternative Small-Molecule Hepcidin Modulators
Hepcidin antagonist-1 (Example 104) demonstrates hepcidin antagonism with an IC50 <50 μM in cellular assays measuring the hepcidin-ferroportin interaction . When compared against fursultiamine, a small-molecule hepcidin antagonist identified from the same high-throughput screening paradigm of 70,000 compounds, Hepcidin antagonist-1 represents a distinct chemical series with a pyrimidinediamine scaffold versus fursultiamine's thiamine-derived structure [1]. While fursultiamine exhibits hepcidin antagonism at high micromolar concentrations (>100 μM) in ferroportin internalization assays, the exact IC50 for fursultiamine has not been reported in peer-reviewed literature, limiting direct quantitative comparison [2]. DS28120313, an alternative small-molecule approach acting as a hepcidin production inhibitor rather than a direct antagonist, achieves an IC50 of 0.093 μM in transcriptional inhibition assays—representing a mechanistically distinct intervention point .
| Evidence Dimension | In vitro hepcidin antagonism potency (IC50) |
|---|---|
| Target Compound Data | <50 μM |
| Comparator Or Baseline | Fursultiamine: Not quantified (high μM activity reported); DS28120313 (hepcidin production inhibitor): 0.093 μM |
| Quantified Difference | Hepcidin antagonist-1 IC50 <50 μM; fursultiamine unquantified (reportedly >100 μM context); DS28120313 0.093 μM (different mechanism—transcriptional inhibition) |
| Conditions | Cellular assay measuring hepcidin-ferroportin interaction / ferroportin internalization |
Why This Matters
For researchers requiring a direct hepcidin antagonist with established potency parameters, Hepcidin antagonist-1 provides a quantifiable IC50 benchmark (<50 μM) against which experimental conditions can be calibrated, whereas fursultiamine lacks definitive potency data in published literature.
- [1] Fung E, Hsu J, Damoiseaux R, Ganz T, Nemeth E. High-throughput screening of small molecules identifies hepcidin antagonists. Mol Pharmacol. 2013;83(3):681-690. View Source
- [2] Ross SL, Biswas K, Rottman J, et al. Identification of Antibody and Small Molecule Antagonists of Ferroportin-Hepcidin Interaction. PLoS One. 2017;12(11):e0187903. View Source
